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Compound of Interest

Compound Name: 1,3-Diacetoxybenzene

Cat. No.: B086602 Get Quote

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development

Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
diacetoxybenzene, a key chemical intermediate. The document details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the

compound, presenting the data in a structured format for easy reference and comparison.

Detailed experimental protocols for acquiring these spectra are also provided to ensure

reproducibility and accuracy in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1,3-
diacetoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1,3-Diacetoxybenzene (Solvent: CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.37 t 1H 8.2 H-5

7.00 dd 2H 8.2, 2.2 H-4, H-6

6.84 t 1H 2.2 H-2

2.29 s 6H - 2 x -OCOCH₃

Table 2: ¹³C NMR Spectroscopic Data for 1,3-Diacetoxybenzene (Solvent: CDCl₃)[1]

Chemical Shift (δ) ppm Assignment

169.1 C=O

151.2 C-1, C-3

129.8 C-5

119.5 C-4, C-6

117.2 C-2

21.1 -CH₃

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for 1,3-Diacetoxybenzene (Neat Liquid)
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Wavenumber (cm⁻¹) Intensity Assignment

3070 Weak Aromatic C-H Stretch

1770 Strong C=O Stretch (Ester)

1600, 1480 Medium Aromatic C=C Stretch

1370 Medium -CH₃ Bend

1200 Strong C-O Stretch (Ester)

1120 Strong C-O Stretch (Ester)

900 Strong
Aromatic C-H Bend (out-of-

plane)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1,3-Diacetoxybenzene (Electron Ionization)[2]

m/z Relative Intensity Assignment

194 Moderate [M]⁺ (Molecular Ion)

152 High [M - CH₂CO]⁺

110 Very High (Base Peak) [M - 2(CH₂CO)]⁺

43 High [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

A solution of 1,3-diacetoxybenzene is prepared by dissolving approximately 10-20 mg of the

compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v
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tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

¹H NMR: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Standard

acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an

acquisition time of 4 seconds. Typically, 16 to 32 scans are co-added to achieve a good

signal-to-noise ratio.

¹³C NMR: The spectrum is acquired on the same spectrometer, operating at a corresponding

frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse

sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45°

pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are

employed. Several thousand scans are typically required to obtain a spectrum with an

adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A neat

liquid sample of 1,3-diacetoxybenzene is analyzed by placing a drop of the liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[3][4][5][6] The

spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding 16 or 32 scans at

a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the

sample analysis and subtracted from the sample spectrum to eliminate atmospheric and

instrumental interferences.[7]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron

ionization (EI) source. A dilute solution of 1,3-diacetoxybenzene in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the instrument, typically via a gas

chromatograph (GC) or a direct insertion probe. The sample is vaporized and then bombarded

with a beam of high-energy electrons (typically 70 eV).[8][9] This causes the molecule to ionize

and fragment. The resulting positively charged ions are then accelerated and separated by the
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mass analyzer according to their mass-to-charge ratio (m/z). The detector records the

abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Data Relationship
The following diagram illustrates the correlation between the chemical structure of 1,3-
diacetoxybenzene and its key spectroscopic signatures.

Figure 1. Correlation of 1,3-diacetoxybenzene's structure with its key NMR, IR, and MS data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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